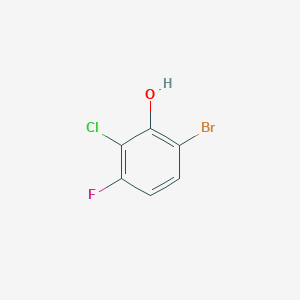

6-Bromo-2-chloro-3-fluorophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

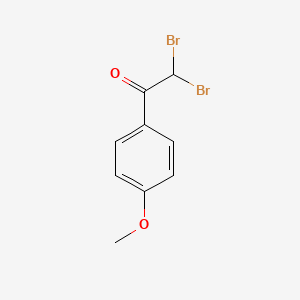

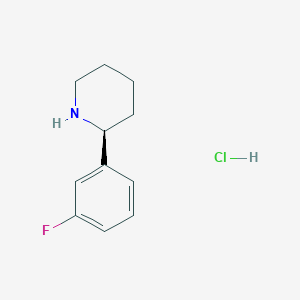

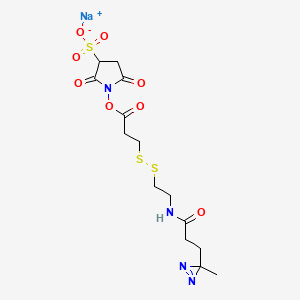

6-Bromo-2-chloro-3-fluorophenol is an organic compound with the molecular formula C6H3BrClFO . It belongs to the class of halogenated organic compounds, which are widely used in organic chemistry and pharmaceutical research. This compound is also known as 3-bromo-6-chloro-2-hydroxyphenyl fluoride or BC-F.

Synthesis Analysis

The synthesis of 6-Bromo-2-chloro-3-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-fluorophenol is represented by the InChI code1S/C6H3BrClFO/c7-3-1-2-4 (9)5 (8)6 (3)10/h1-2,10H . Its molecular weight is 225.44 g/mol . Physical And Chemical Properties Analysis

6-Bromo-2-chloro-3-fluorophenol is a crystalline solid with a white to off-white color. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water. This compound has a melting point of 139-141 °C and a boiling point of 338.5 °C.科学的研究の応用

Chemical Behavior and Synthesis

6-Bromo-2-chloro-3-fluorophenol is closely related to compounds studied for their unique chemical behaviors, such as intramolecular hydrogen-atom tunneling, photoreaction mechanisms, and halogen bonding characteristics. For instance, studies have shown that certain bromo-chloro-fluorophenols undergo intramolecular hydrogen-atom tunneling in low-temperature argon matrices, which affects their isomerization processes (Nanbu, Sekine, & Nakata, 2012). This phenomenon has significant implications for understanding the stability and reactivity of these compounds under different conditions.

Another area of research has focused on the fluorination of bromo-substituted phenols, leading to various derivatives with potential applications in material science and catalysis (Koudstaal & Olieman, 2010). These synthetic approaches are crucial for developing new materials with tailored properties.

Material Science and Catalysis

The study of halogen bonding and isostructurality in halophenoxies, including compounds related to 6-Bromo-2-chloro-3-fluorophenol, reveals their potential in creating ordered structures for applications in material science (Saha & Nangia, 2007). Such ordered structures are essential for the development of materials with specific optical, electronic, or catalytic properties.

Moreover, the catalytic amination of bromo-chloro-fluoropyridines, which share structural similarities with 6-Bromo-2-chloro-3-fluorophenol, has been explored to understand selective substitution reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007). These reactions are fundamental in organic synthesis, offering pathways to design molecules with specific functionalities for use in various industrial and pharmaceutical applications.

Environmental Chemistry

The biotransformation potential of halophenols using microbial systems has been investigated, showing that certain microorganisms can utilize halogenated phenols as substrates (Brooks et al., 2004). This research is pertinent to environmental chemistry, as it provides insights into the degradation and detoxification of halogenated organic pollutants, potentially offering strategies for bioremediation processes.

作用機序

Mode of Action

It’s known that halogenated phenols can interact with various biological targets through hydrogen bonding, halogen bonding, and other non-covalent interactions .

Biochemical Pathways

Halogenated phenols can potentially affect various biochemical pathways due to their ability to interact with a wide range of biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-chloro-3-fluorophenol . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

The safety information for 6-Bromo-2-chloro-3-fluorophenol includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

特性

IUPAC Name |

6-bromo-2-chloro-3-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSVISZQMGLUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-3-fluorophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)

amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)

amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)

![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)

![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)